![molecular formula C27H26N2O4S2 B2450919 (3-Amino-5-((2-ethylphenyl)amino)-4-tosylthiophen-2-yl)(3-methoxyphenyl)methanone CAS No. 1115562-70-3](/img/structure/B2450919.png)
(3-Amino-5-((2-ethylphenyl)amino)-4-tosylthiophen-2-yl)(3-methoxyphenyl)methanone
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Description
(3-Amino-5-((2-ethylphenyl)amino)-4-tosylthiophen-2-yl)(3-methoxyphenyl)methanone is a useful research compound. Its molecular formula is C27H26N2O4S2 and its molecular weight is 506.64. The purity is usually 95%.
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Scientific Research Applications
Catalytic Protodeboronation and Anti-Markovnikov Hydromethylation
Abstract: Protodeboronation is a valuable transformation for removing boron moieties from organic compounds. In contrast to functionalizing deboronation methods, protodeboronation of alkyl boronic esters has been less explored. However, recent research has introduced a radical approach for catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters. This method enables formal anti-Markovnikov alkene hydromethylation, a transformation previously unknown. The sequence was successfully applied to methoxy-protected (−)-Δ8-THC and cholesterol. Additionally, it played a crucial role in the formal total synthesis of δ-®-coniceine and indolizidine 209B .
N-Substituted 3-(5-Amino-1H-1,2,4-triazol-3-yl)propanamides Synthesis
Abstract: Two complementary pathways have been proposed and realized for the preparation of N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides. These methods utilize starting materials such as succinic anhydride and aminoguanidine hydrochloride. The synthesis of 20 representative examples demonstrates the versatility of this approach .
One-Pot Transformation to 2,4-Diamino-5-(5-Amino-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile
Abstract: A one-pot transformation involving salicylaldehyde, malononitrile dimer, and 2-cyanoacetohydrazide in an ethanol/pyridine mixture yields 2,4-diamino-5-(5-amino-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile in good yield .
properties
IUPAC Name |
[3-amino-5-(2-ethylanilino)-4-(4-methylphenyl)sulfonylthiophen-2-yl]-(3-methoxyphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N2O4S2/c1-4-18-8-5-6-11-22(18)29-27-26(35(31,32)21-14-12-17(2)13-15-21)23(28)25(34-27)24(30)19-9-7-10-20(16-19)33-3/h5-16,29H,4,28H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGRHTJJDMRVATN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC2=C(C(=C(S2)C(=O)C3=CC(=CC=C3)OC)N)S(=O)(=O)C4=CC=C(C=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Amino-5-((2-ethylphenyl)amino)-4-tosylthiophen-2-yl)(3-methoxyphenyl)methanone |
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